tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-3-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems. These systems provide better control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally benign reagents and catalysts is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry: tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: tert-Butyl carbamates are investigated for their potential use in drug delivery systems. They can be used to modify the pharmacokinetic properties of drugs, enhancing their stability and bioavailability .
Industry: In the industrial sector, tert-butyl carbamates are used in the synthesis of agrochemicals and pharmaceuticals. They are also employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic or basic conditions, releasing the active amine. The tert-butyl group provides steric protection, preventing unwanted side reactions during the synthesis . The molecular targets and pathways involved include interactions with enzymes and proteins, where the carbamate group can form reversible covalent bonds .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Ethyl (4-aminophenyl)carbamate
Comparison:
- tert-Butyl carbamate : Similar steric properties but lacks the chiral center present in tert-Butyl (S)-((3-methylpiperidin-3-yl)methyl)carbamate.
- Benzyl carbamate : Offers different electronic properties due to the benzyl group, affecting its reactivity.
- Methyl carbamate : Smaller and less sterically hindered, leading to different reactivity patterns.
- Phenyl carbamate : Similar to benzyl carbamate but with a phenyl group, providing different steric and electronic effects.
- Ethyl (4-aminophenyl)carbamate : Contains an aromatic amine, offering unique reactivity and applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique properties, such as steric hindrance and stability, make it a valuable intermediate in various synthetic processes
Properties
IUPAC Name |
tert-butyl N-[[(3S)-3-methylpiperidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBJLLMPAKKANC-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCNC1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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